![molecular formula C9H16BrNO3 B2780538 Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate CAS No. 2243824-59-9](/img/structure/B2780538.png)
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate is a chemical compound with the CAS Number: 106622-19-9 . It has a molecular weight of 252.15 . The IUPAC name for this compound is tert-butyl ®- (4-bromobutan-2-yl)carbamate .
Synthesis Analysis
The synthesis of carbamates like this compound often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18BrNO2/c1-7 (5-6-10)11-8 (12)13-9 (2,3)4/h7H,5-6H2,1-4H3, (H,11,12)/t7-/m1/s1 . The InChI key is BLROSIRAEKEFNI-SSDOTTSWSA-N .Chemical Reactions Analysis
The tert-butyl carbamate group in this compound can be deprotected using trifluoroacetic acid (TFA). The mechanism involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, and decarboxylation of the carbamic acid to yield the free amine .Applications De Recherche Scientifique
Preparation and Synthetic Applications
Diels-Alder Reactions and Heterocycle Formation
The compound plays a role in the preparation of amido-substituted furans and facilitates Diels-Alder reactions, contributing to the synthesis of hexahydroindolinones and other heterocyclic compounds. This demonstrates its utility in constructing complex molecular architectures, essential for drug development and materials science (Padwa, Brodney, & Lynch, 2003).
Boc-protected Amines Synthesis
It is utilized in the efficient synthesis of Boc-protected amines via a one-pot Curtius rearrangement, underscoring its importance in the protection strategies of amine functionalities in complex molecule synthesis (Lebel & Leogane, 2005).
Catalysis and Chemo-selectivity
The compound has been used as a substrate in Indium(III) halide-catalyzed N-tert-butoxycarbonylation reactions, showcasing its role in enhancing reaction chemo-selectivity and efficiency. This application is particularly relevant in the synthesis of N-protected amines, a critical step in peptide and pharmaceutical synthesis (Chankeshwara & Chakraborti, 2006).
Intermediate in Enantioselective Synthesis
Enantioselective Synthesis
The compound serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleosides, demonstrating its significance in the preparation of antiviral and anticancer agents. The precise control over stereochemistry in these syntheses is crucial for the biological activity of the resulting compounds (Ober, Marsch, Harms, & Carell, 2004).
Molecular Structure and Reactivity Studies
Crystal Structure Analysis
Studies on the crystal structure of derivatives provide insights into the molecular geometry, hydrogen, and halogen bonding interactions, which are essential for understanding the reactivity and properties of these compounds. Such analysis aids in the design of new materials and pharmaceuticals (Baillargeon et al., 2017).
Safety and Hazards
The safety data sheet for tert-butyl carbamate, a related compound, suggests that if symptoms persist after exposure, medical attention should be sought . It’s recommended to rinse immediately with plenty of water in case of eye contact, and to wash off immediately with plenty of water in case of skin contact .
Mécanisme D'action
Target of Action
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate, also known as tert-butyl carbamate, is a versatile compound used in the synthesis of a variety of organic molecules. The primary targets of this compound are typically organic molecules that can react with the carbamate group .
Mode of Action
The carbamate group in the compound can react with a variety of organic molecules, forming new bonds and changing the structure of the target molecule. This interaction can lead to significant changes in the properties and functions of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary greatly depending on the specific target molecule and the reaction conditions. It is often used in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position .
Pharmacokinetics
Its polar structure suggests that it may be soluble in polar solvents and could potentially be absorbed and distributed in the body through these solvents .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target molecule and the reaction conditions. In general, the compound can significantly alter the structure and function of the target molecule, potentially leading to changes in biological activity .
Action Environment
Environmental factors such as temperature, pH, and solvent can significantly influence the compound’s action, efficacy, and stability. For example, the compound is stable under normal conditions but can react with various organic molecules under specific reaction conditions .
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIUKCWXXPPLD-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

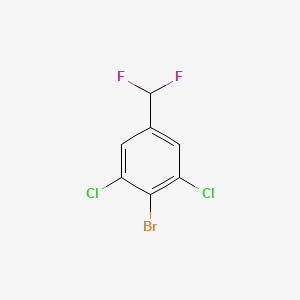

![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)
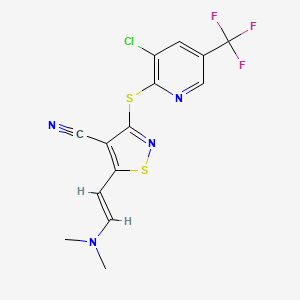
![2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2780462.png)
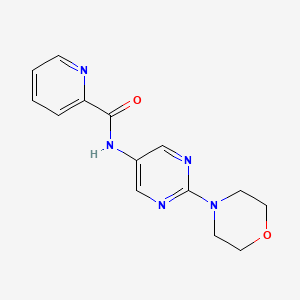
![[3-Bromo-4-(difluoromethoxy)phenyl]methanol](/img/structure/B2780464.png)
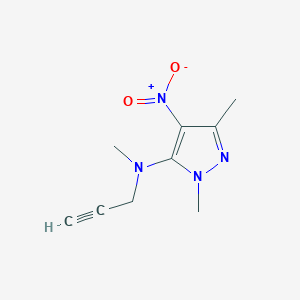
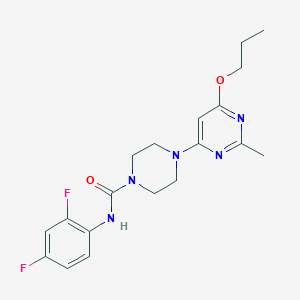
![4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine](/img/structure/B2780469.png)
![1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2780470.png)
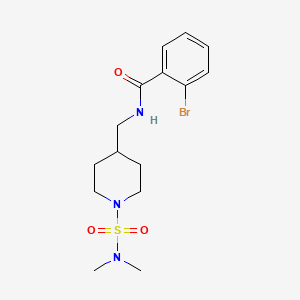
![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride](/img/structure/B2780476.png)
![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)